Sorgomol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorgomol is a natural product found in Sorghum bicolor with data available.
Scientific Research Applications
Germination Stimulant for Root Parasitic Plants
Sorgomol, a novel strigolactone identified in Sorghum bicolor, is a potent germination stimulant for root parasitic plants like Striga and Orobanche. It is more active on Striga compared to Orobanche and might be an immediate precursor of sorgolactone in the biosynthesis pathway of strigolactones (Xiaonan Xie et al., 2008).
Role in Strigolactone Biosynthesis
Research has identified and characterized this compound synthase in sorghum, crucial for strigolactone biosynthesis. The study reveals that this compound is a strigol-type strigolactone with a hydroxy group at C-9 of 5-deoxystrigol, playing a significant role in diverse strigolactone structures (T. Wakabayashi et al., 2021).
Bioconversion in Sorghum Cultivar
Investigation into the bioconversion of 5-deoxystrigol to this compound in the sorghum cultivar Sorghum bicolor (L.) Moench has provided insights into the biogenetic scheme for strigolactone formation. This conversion, involving hydroxylation at C-9 of 5-deoxystrigol to generate this compound, highlights its role in the plant's metabolic processes (Noriko Motonami et al., 2013).
Phytotoxicity and Allelopathic Properties
Studies have shown that this compound exhibits phytotoxic properties, contributing significantly to the allelopathy of Sorghum bicolor. It inhibits the growth of various weed species, suggesting its potential as a natural herbicide for weed management (F. Einhellig & I. F. Souza, 2005).
Inhibition of Photosynthesis
Research indicates that this compound can inhibit photosynthesis, which partly explains the growth reduction caused by this compound. It acts as an inhibitor of oxygen evolution in leaf disk assays, demonstrating its impact on plant physiology and potential agricultural applications (F. Einhellig et al., 1993).
Inhibition of Mitochondrial Functions
This compound has been found to interfere with mitochondrial functions, inhibiting state 3 and state 4 respiration rates in both soybean and corn. This disruption of mitochondrial function may be a mechanism behind the growth inhibition caused by this compound, further elucidating its role in plant biochemistry and allelopathy (J. A. Rasmussen et al., 1992).
Modulation of Sorgoleone Levels
Factors affecting sorgoleone levels in Sorghum bicolor have been explored. The production of this allelochemical is linked to root growth and environmental factors, such as temperature and light, indicating its potential utility in integrated pest management strategies (F. Dayan, 2006).
Properties
Molecular Formula |
C19H22O6 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(3E,3aR,8R,8bS)-8-(hydroxymethyl)-8-methyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |
InChI |
InChI=1S/C19H22O6/c1-10-6-14(24-17(10)21)23-8-13-12-7-11-4-3-5-19(2,9-20)15(11)16(12)25-18(13)22/h6,8,12,14,16,20H,3-5,7,9H2,1-2H3/b13-8+/t12-,14-,16+,19+/m1/s1 |
InChI Key |
KYSWLLSZOWOOGF-ZMJOFITKSA-N |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)[C@](CCC4)(C)CO |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)CO |
Synonyms |
sorgomol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.